7-Bromo-[1,2,3]oxadiazolo[4,5-c]pyridine
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Overview
Description
7-Bromo-[1,2,3]oxadiazolo[4,5-c]pyridine is a heterocyclic compound that features a fused pyridine ring with an oxadiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-[1,2,3]oxadiazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-3-nitropyridine with hydrazine hydrate, followed by cyclization with a suitable reagent to form the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-[1,2,3]oxadiazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: Formation of additional rings through reactions with suitable reagents
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can replace the bromine atom.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
7-Bromo-[1,2,3]oxadiazolo[4,5-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antiviral, antibacterial, and anticancer agent.
Biological Studies: Used in studies to understand its interaction with biological targets.
Material Science: Explored for its properties in creating novel materials with specific electronic or photonic characteristics
Mechanism of Action
The mechanism of action of 7-Bromo-[1,2,3]oxadiazolo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the biological context, but it often involves modulation of signaling pathways or inhibition of key enzymes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Known for its broad range of biological activities.
1,3,4-Oxadiazole: Widely studied for its medicinal properties.
1,2,5-Oxadiazole: Used in high-energy materials and pharmaceuticals.
Uniqueness
7-Bromo-[1,2,3]oxadiazolo[4,5-c]pyridine is unique due to its specific substitution pattern and the presence of a bromine atom, which can be further modified to create a variety of derivatives with potentially enhanced biological activities .
Properties
IUPAC Name |
7-bromooxadiazolo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrN3O/c6-3-1-7-2-4-5(3)10-9-8-4/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RALINDLHCXUORH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=N1)Br)ON=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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